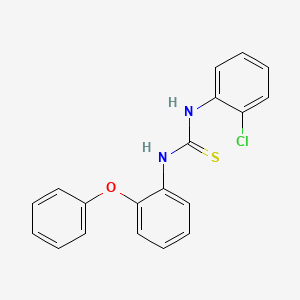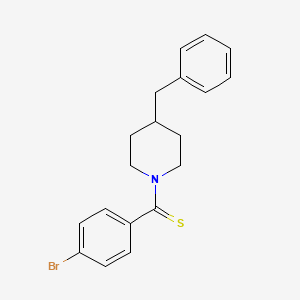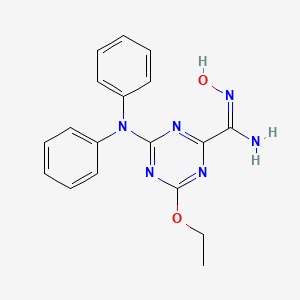![molecular formula C12H10F3N3O3S2 B11081711 N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide](/img/structure/B11081711.png)
N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole ring with a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide has been explored for various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule, with studies investigating its interactions with biological targets.
Medicine: Research has focused on its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s properties may be useful in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives and benzenesulfonamide-containing molecules. Examples include:
- N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]nicotinamide
- N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]cyclohexane carboxamide .
Uniqueness
What sets N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a compound of significant interest for further research and development .
Properties
Molecular Formula |
C12H10F3N3O3S2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C12H10F3N3O3S2/c13-12(14,15)11(9(19)18-6-7-22-10(18)16-11)17-23(20,21)8-4-2-1-3-5-8/h1-5,17H,6-7H2 |
InChI Key |
IPQOMOGAHHLPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(C(=O)N21)(C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{[1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate](/img/structure/B11081629.png)
![2-Amino-4,4-diethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1'-cyclohexane]-2-ene-1,5-dicarbonitrile](/img/structure/B11081635.png)
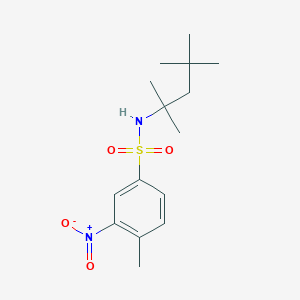
![4,6-dibromo-11-(2-chlorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione](/img/structure/B11081644.png)
![3-chloro-N-{3-chloro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}-4-methylbenzamide](/img/structure/B11081646.png)
![N-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11081649.png)
![2-chloro-5-nitro-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B11081654.png)

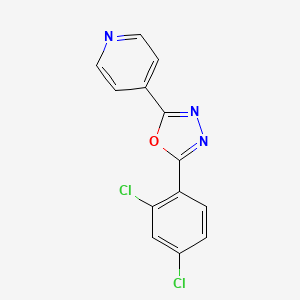
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11081662.png)
![4-[(2-chlorophenyl)methoxy]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B11081669.png)
